REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]1[CH2:7][O:6][C:5](=[O:8])[O:4]1.C(N(CC)CC)C.[C:16](Cl)(=[O:19])[CH:17]=[CH2:18]>C(Cl)(=O)C=C.C(N(CC)CC)C.C1C=CC=CC=1.O1CCOCC1>[C:16]([O:1][CH2:2][CH:3]1[CH2:7][O:6][C:5](=[O:8])[O:4]1)(=[O:19])[CH:17]=[CH2:18]
|
Name
|
|
Quantity
|
87 g
|
Type
|
reactant
|
Smiles
|
OCC1OC(OC1)=O
|
Name
|
|
Quantity
|
75 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a similar preparation
|
Type
|
CUSTOM
|
Details
|
307-321), to a two liter, three necked, round bottomed flask equipped with a paddle stirrer
|
Type
|
CUSTOM
|
Details
|
A drying tube and a nitrogen line were attached to the flask
|
Type
|
ADDITION
|
Details
|
Two addition funnels
|
Type
|
ADDITION
|
Details
|
were charged
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
of two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction contents
|
Type
|
FILTRATION
|
Details
|
were filtered through diatomaceous earth
|
Type
|
FILTRATION
|
Details
|
filtering media
|
Type
|
WASH
|
Details
|
the solution was washed with cold 5% HCl
|
Type
|
ADDITION
|
Details
|
0.3 g of tert-butanol was added
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the drying agent
|
Type
|
ADDITION
|
Details
|
to stand over a mixture of NaHCO3 and Na2SO4 for two days
|
Duration
|
2 d
|
Type
|
FILTRATION
|
Details
|
The solution was filtered
|
Type
|
TEMPERATURE
|
Details
|
Without heat
|
Type
|
CUSTOM
|
Details
|
the solvent was removed as completely as possible
|
Type
|
CUSTOM
|
Details
|
52 g (42%) of a light yellow liquid was recovered
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)(=O)OCC1OC(OC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |